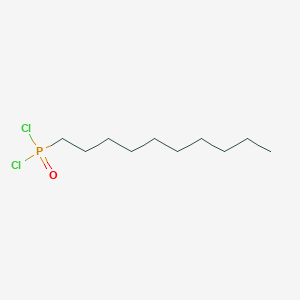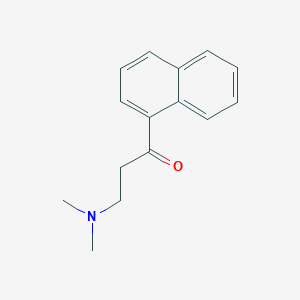
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. In cancer cells, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to inhibit the activity of the proteasome, a protein complex that is essential for the survival of cancer cells. In Alzheimer's disease, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
Efectos Bioquímicos Y Fisiológicos
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. In cancer cells, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to induce apoptosis, a process of programmed cell death, and inhibit cell proliferation. In Alzheimer's disease, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to improve cognitive function and memory. 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile also has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile research, including the development of new synthetic methods for 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile and its derivatives, the investigation of its potential applications in other fields, such as catalysis and energy storage, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile and its derivatives for potential drug development.
Métodos De Síntesis
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile can be synthesized through a multistep reaction process, which involves the conversion of 3-(Trifluoromethyl)aniline to 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile. The reaction process starts with the nitration of 3-(Trifluoromethyl)aniline to form 3-(Trifluoromethyl)-2-nitroaniline, which is then reduced to 3-(Trifluoromethyl)-2-aminophenylamine. The final step involves the reaction of 3-(Trifluoromethyl)-2-aminophenylamine with benzonitrile to form 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile.
Aplicaciones Científicas De Investigación
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been used as a building block for the synthesis of new organic materials with potential applications in electronics and optoelectronics. In organic synthesis, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been used as a versatile reagent for the synthesis of various compounds.
Propiedades
Número CAS |
13481-62-4 |
|---|---|
Nombre del producto |
2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile |
Fórmula molecular |
C14H9F3N2 |
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)anilino]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-8,19H |
Clave InChI |
ZWADFWPVXXWOEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C#N)NC2=CC=CC(=C2)C(F)(F)F |
Sinónimos |
2-(3-TRIFLUOROMETHYL-PHENYLAMINO)-BENZONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)









